molecular formula C9H12O4 B037548 5-(Hydroxymethyl)-2,3-dimethoxyphenol CAS No. 122271-46-9

5-(Hydroxymethyl)-2,3-dimethoxyphenol

Cat. No. B037548
M. Wt: 184.19 g/mol
InChI Key: YEROGNXNQJEQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxymethylfurfural (HMF) is a versatile platform chemical derived from the dehydration of renewable carbohydrates, typically glucose/fructose-based monosaccharides, oligosaccharides, and polysaccharides . It is a white low-melting solid, highly soluble in both water and organic solvents .


Synthesis Analysis

HMF is produced by the acid-catalyzed dehydration of biomass-derived hexoses . A study discussed the synthesis of 5-Hydroxymethyl-2-furfurylamine via Reductive Amination of 5-Hydroxymethyl-2-furaldehyde with Supported Ni-Co Bimetallic Catalysts .


Chemical Reactions Analysis

HMF can be further converted into a number of useful chemicals via hydrogenation, oxidation, and amination . The selective reduction of HMF provides several valuable products .


Physical And Chemical Properties Analysis

HMF is a white low-melting solid, highly soluble in both water and organic solvents .

Safety And Hazards

The safety data sheet for a similar compound, Tris(hydroxymethyl)aminomethane, suggests avoiding dust formation, ingestion, and inhalation. It also recommends wearing personal protective equipment .

Future Directions

The catalytic synthesis of value-added chemicals from sustainable biomass or biomass-derived platform chemicals is an essential strategy for reducing dependency on fossil fuels . The development of efficient catalysts and catalytic systems for the conversion of polysaccharide raw materials into HMF is anticipated .

properties

IUPAC Name

5-(hydroxymethyl)-2,3-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-4,10-11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEROGNXNQJEQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448372
Record name 5-(Hydroxymethyl)-2,3-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-2,3-dimethoxyphenol

CAS RN

122271-46-9
Record name 5-(Hydroxymethyl)-2,3-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.